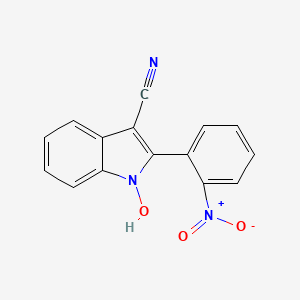
1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in numerous natural products, pharmaceuticals, and plant protection agents. This particular compound is characterized by the presence of a hydroxy group, a nitrophenyl group, and a carbonitrile group attached to the indole ring system.
Preparation Methods
The synthesis of 1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of hydrogen in nitroarenes, which is a versatile and efficient approach for constructing indole ring systems . This method does not require the use of transition metals, making it suitable for pharmaceutical applications where the presence of residual metals is undesirable.
Industrial production methods for this compound typically involve large-scale reactions using similar nucleophilic substitution techniques. The reaction conditions often include the use of chlorotrimethylsilane and triethylamine to facilitate cyclization and formation of the indole ring .
Chemical Reactions Analysis
1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reagents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. Major products formed from these reactions include amino derivatives, ketones, and substituted indoles.
Scientific Research Applications
1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the nitrophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Hydroxy-2-(2-nitrophenyl)-1H-indole-3-carbonitrile can be compared with other similar compounds such as:
1-Hydroxy-2-(2-hydroxyphenyl)-1H-indole-3-carbonitrile: This compound has a hydroxy group instead of a nitro group, which affects its reactivity and biological activity.
1-Hydroxy-2-(2-aminophenyl)-1H-indole-3-carbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
13713-11-6 |
|---|---|
Molecular Formula |
C15H9N3O3 |
Molecular Weight |
279.25 g/mol |
IUPAC Name |
1-hydroxy-2-(2-nitrophenyl)indole-3-carbonitrile |
InChI |
InChI=1S/C15H9N3O3/c16-9-12-10-5-1-3-7-13(10)17(19)15(12)11-6-2-4-8-14(11)18(20)21/h1-8,19H |
InChI Key |
YRTDVIWFGQTNQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2O)C3=CC=CC=C3[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12897214.png)
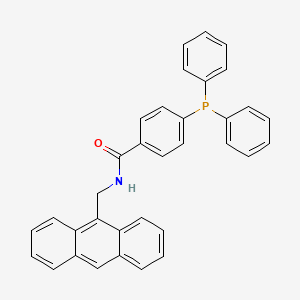
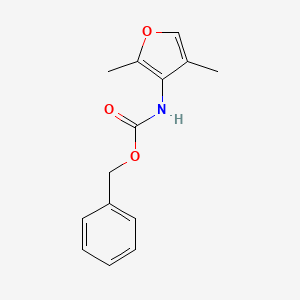
![5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B12897261.png)
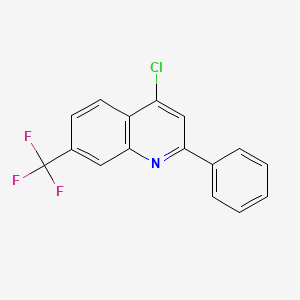
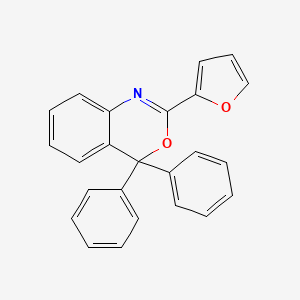
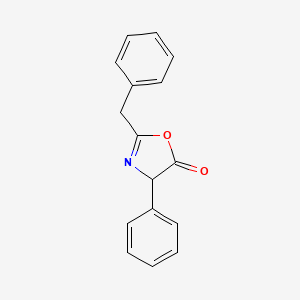

![7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12897294.png)


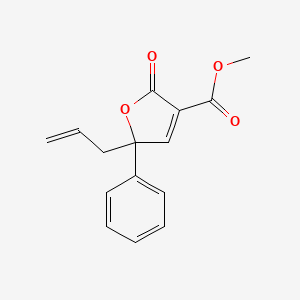
![8-(4-Bromophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12897314.png)
![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)
